molecular formula C17H25ClN2O2 B12939255 tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate

tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B12939255
M. Wt: 324.8 g/mol
InChI Key: LZQHRGZMEJGKPL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a chlorobenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: : In organic chemistry, tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: : Pharmaceutical research utilizes this compound as an intermediate in the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with therapeutic potential .

Industry: : In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Compared to its analogs, tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate exhibits unique properties due to the presence of the chlorine atom. This halogen substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its bromine, fluorine, and methyl counterparts .

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

tert-butyl 3-amino-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-4-9-17(19,12-20)11-13-5-7-14(18)8-6-13/h5-8H,4,9-12,19H2,1-3H3

InChI Key

LZQHRGZMEJGKPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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